molecular formula C15H10INO3 B8468166 3-Iodo-7-methyl-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione

3-Iodo-7-methyl-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione

Cat. No.: B8468166
M. Wt: 379.15 g/mol
InChI Key: DEOQHRXRRPJRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-7-methyl-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione is a useful research compound. Its molecular formula is C15H10INO3 and its molecular weight is 379.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10INO3

Molecular Weight

379.15 g/mol

IUPAC Name

3-iodo-7-methyl-2-phenylpyrano[2,3-c]pyridine-4,8-dione

InChI

InChI=1S/C15H10INO3/c1-17-8-7-10-12(18)11(16)13(20-14(10)15(17)19)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

DEOQHRXRRPJRHL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)OC(=C(C2=O)I)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-iodo-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione (50 mg, 0.137 mmol) and potassium carbonate (76 mg, 0.548 mmol) in DMF (2 mL) was added iodomethane (26 μL, 0.411 mmol) at RT. After 3 days, the reaction mixture was partitioned between ethyl acetate and water. The resultant biphasic mixture was separated, the aqueous layer was extracted with ethyl acetate and the combined organic extracts were washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resultant residue was crystallised from ethyl acetate to give the title compound (31.8 mg, 61%) as a cream solid. The mother liquors were evaporated, the residue was dissolved in DCM and subjected to flash chromatography (SiO2, gradient 70 to 100% ethyl acetate in cyclohexane) to afford a further quantity of the title compound (17.6 mg, 34%). LCMS (Method A): RT=3.78 min, [M+H]+=380.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
26 μL
Type
reactant
Reaction Step Two
Yield
61%

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